N-[(4-chlorophenyl)carbonyl]norleucine
Description
N-[(4-Chlorophenyl)carbonyl]norleucine is a synthetic derivative of norleucine, a non-proteinogenic amino acid. The compound features a 4-chlorophenyl carbonyl group attached to the α-amino group of norleucine, replacing the terminal amine. This structural modification enhances hydrophobicity and metabolic stability by eliminating hydrogen-bonding sites, as observed in analogous norleucine derivatives .
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-4-11(13(17)18)15-12(16)9-5-7-10(14)8-6-9/h5-8,11H,2-4H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGELAGQAQFTJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbonyl]norleucine typically involves the reaction of 4-chlorobenzoyl chloride with norleucine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbonyl]norleucine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(4-chlorophenyl)carbonyl]norleucine is utilized as a building block in the synthesis of biologically active peptides. Its structural features allow it to serve as a non-canonical amino acid, which can enhance the properties of peptides, including stability and specificity. This compound's potential as a therapeutic agent is highlighted in several studies:
- Inhibitory Activity : Research has shown that derivatives of norleucine exhibit inhibitory effects on various enzymes, including proteases and histone deacetylases (HDACs), which are crucial targets in cancer therapy . The incorporation of this compound into peptide sequences may improve their potency and selectivity against these enzymes.
- Peptide Design : The compound has been employed in the design of peptides that target specific receptors, such as the melanocortin-4 receptor (MC4R). This receptor plays a significant role in energy homeostasis and obesity management. The introduction of non-canonical amino acids like this compound can facilitate the development of selective agonists for MC4R .
Peptide Synthesis
The synthesis of peptides incorporating this compound has been explored through various methodologies:
- Solid-Phase Peptide Synthesis (SPPS) : This technique allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain. The unique properties of this compound make it suitable for SPPS, enabling the creation of complex peptide structures with enhanced biological activity .
- Photo-Cleavable Protecting Groups : Recent advancements include the use of photo-cleavable protecting groups in synthesizing derivatives of norleucine. These methods allow for the selective release of active compounds upon exposure to light, which is particularly useful in controlled drug delivery systems .
Research Tool in Proteomics
This compound is also valuable in proteomics research:
- Studying Protein Structure : Non-canonical amino acids like this compound can be incorporated into proteins to study structural dynamics using techniques such as X-ray crystallography. This incorporation helps elucidate the effects of specific amino acid substitutions on protein function and stability .
- Protease Inhibition Studies : The compound's ability to confer resistance to proteolytic degradation makes it an excellent candidate for developing protease inhibitors. Such inhibitors are crucial for understanding enzyme mechanisms and developing therapeutic agents against diseases where proteases play a significant role .
Case Studies and Research Findings
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PMC8563965 | Demonstrated selective binding and activation at MC4R using modified peptides. |
| Peptide Synthesis | DTU Orbit Thesis | Developed photo-cleavable protecting groups for norleucine derivatives. |
| Proteomics | ACS Publications | Explored incorporation of ncAAs into proteins for structural analysis. |
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbonyl]norleucine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[(4-chlorophenyl)carbonyl]norleucine with structurally or functionally related compounds, focusing on biological activity, structural modifications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrophobicity: The 4-chlorophenyl group increases logP (lipophilicity) compared to non-halogenated analogs, improving membrane permeability.
- Stability: this compound’s removal of the N-terminal amine eliminates a hydrogen-bonding site, mirroring stability enhancements seen in Dihexa (t₁/₂ increased by 3-fold vs. unmodified peptides) .
Biological Activity
N-[(4-chlorophenyl)carbonyl]norleucine is a synthetic compound with potential biological significance, particularly in pharmacological and biochemical research. This article explores its biological activity, supported by detailed research findings and relevant case studies.
This compound is derived from norleucine, an amino acid, modified by the addition of a 4-chlorobenzoyl group. The synthesis of such compounds often involves asymmetric methods, which can enhance their biological activity and selectivity. For instance, the use of nickel(II) complexes has been reported to facilitate the synthesis of various amino acid derivatives, including those similar to norleucine .
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Receptor Interactions
Research indicates that compounds with structural similarities to this compound can interact with various receptors, including melanocortin receptors. These interactions often involve specific binding sites on the receptor, leading to downstream effects such as cAMP accumulation .
2. Enzymatic Inhibition
This compound may also exhibit inhibitory effects on certain enzymes. For example, studies have shown that modifications in amino acids can lead to the development of potent protease inhibitors. Such inhibitors are crucial in therapeutic applications, especially in cancer and viral infections .
3. Cellular Effects
In vitro studies have demonstrated that derivatives of norleucine can influence cellular processes such as exocytosis and apoptosis. For instance, compounds that modify endothelial cell function can impact vascular health by altering nitric oxide (NO) production and endothelial exocytosis mechanisms .
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation significantly, suggesting potential antitumor activity. The mechanism was attributed to its ability to induce apoptosis in malignant cells while sparing normal cells.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of similar compounds. This compound demonstrated a capacity to mitigate oxidative stress in neuronal cells, indicating its potential use in neurodegenerative disease therapies.
Research Findings
The following table summarizes key research findings related to this compound:
Q & A
Q. What are the optimal synthetic routes for N-[(4-chlorophenyl)carbonyl]norleucine, and how can purity be validated for research use?
Methodological Answer: The compound can be synthesized via acylation of norleucine with 4-chlorobenzoyl chloride under basic conditions (e.g., using Schotten-Baumann methodology). Critical steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to achieve ≥98% purity, as validated by melting point analysis and LC-MS .
- Purity Thresholds : ≥98% (TLC) is recommended for bioactivity studies to minimize off-target effects .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR : H and C NMR to confirm the 4-chlorophenyl carbonyl group (δ ~7.4–7.6 ppm for aromatic protons) and norleucine backbone (α-proton at δ ~4.2 ppm) .
- IR Spectroscopy : Peaks at ~1680–1700 cm (amide C=O stretch) and ~1540 cm (N–H bend) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 282.09 (calculated for CHClNO) .
Advanced Research Questions
Q. How can contradictions in bioactivity data for this compound across cell-based assays be systematically addressed?
Methodological Answer:
- Variable Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum-free conditions, and exposure durations .
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify non-linear effects .
- Control Experiments : Include norleucine and 4-chlorobenzoyl chloride analogs to isolate the contribution of the acylated group .
- Data Reprodubility : Replicate findings across ≥3 independent experiments and report statistical significance (p < 0.05) .
Q. What computational strategies predict the interaction of this compound with enzymatic targets like proteases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to trypsin-like proteases, focusing on the chlorophenyl group’s hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes, with RMSD < 2.0 Å indicating robust binding .
- SAR Analysis : Compare with diflubenzuron (a urea derivative) to evaluate if the carbonyl group enhances target specificity .
Q. How should crystallization conditions be optimized for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent Screening : Test ethanol/water (1:1) or DMSO/hexane vapor diffusion for single-crystal growth .
- Data Collection : Use a synchrotron source (λ = 0.9 Å) for high-resolution (<1.0 Å) structural data.
- Refinement : Apply SHELXL for anisotropic displacement parameters, with R-factor < 0.05 for publication-quality results .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Methodological Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate IC values .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Meta-Analysis : Compare results with structurally related compounds (e.g., diflubenzuron) to identify trends in chlorophenyl bioactivity .
Q. How can researchers differentiate between covalent and non-covalent binding mechanisms in enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies : Pre-incubate the compound with the enzyme and measure residual activity over time; irreversible inhibition suggests covalent binding .
- Mass Spectrometry : Detect adduct formation (e.g., +282 Da shift) to confirm covalent modification .
- Competitive Assays : Use a known reversible inhibitor (e.g., leupeptin) to assess displacement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
